N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound featuring a thiadiazole ring, a piperidine ring, and a pyridine ring with a trifluoromethyl group
Mechanism of Action
Target of Action
The compound, also known as N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide, is a novel glutaminase 1 inhibitor . Glutaminase 1 is an enzyme that plays a crucial role in cellular metabolism, particularly in cancer cells, where it helps to provide the energy and building blocks needed for rapid cell growth .
Mode of Action
The compound interacts with its target, glutaminase 1, by binding to it and inhibiting its activity . This inhibition disrupts the metabolic processes of the cancer cells, leading to a decrease in their growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutaminolysis pathway . Glutaminolysis is a metabolic process where glutamine is converted into glutamate by the action of glutaminase. Inhibition of glutaminase by the compound disrupts this pathway, affecting the energy production and growth of cancer cells .
Result of Action
The inhibition of glutaminase 1 by the compound leads to a decrease in the growth and proliferation of cancer cells . This is particularly relevant in the context of glioblastoma, a type of brain cancer, where the compound’s antineoplastic efficacy has been highlighted .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiadiazole ring, followed by the formation of the piperidine ring, and finally, the introduction of the pyridine ring with a trifluoromethyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives, piperidine derivatives, and pyridine derivatives with trifluoromethyl groups. Examples include:
- N-(1,3,4-thiadiazol-2-yl)nicotinamide
- 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol
Uniqueness
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5OS/c15-14(16,17)11-2-1-9(7-18-11)13(23)20-10-3-5-22(6-4-10)12-8-19-24-21-12/h1-2,7-8,10H,3-6H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABSXHDPCJFJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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